molecular formula BNa B163756 sodium;boron(1-) CAS No. 137141-62-9

sodium;boron(1-)

Cat. No.: B163756
CAS No.: 137141-62-9
M. Wt: 33.8 g/mol
InChI Key: ODGROJYWQXFQOZ-UHFFFAOYSA-N
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Description

Sodium borohydride, also known as sodium tetrahydridoborate, is an inorganic compound with the chemical formula NaBH₄. It is a white, crystalline, hygroscopic solid that is soluble in water and alcohol. Sodium borohydride is primarily used as a reducing agent in various chemical reactions, particularly in organic synthesis. It was first synthesized in the 1940s by H. I. Schlesinger and his team during their research on volatile uranium compounds .

Preparation Methods

Sodium borohydride can be synthesized through several methods, with the most common being the Brown-Schlesinger process and the Bayer process:

  • Brown-Schlesinger Process: : This method involves the reaction of sodium hydride (NaH) with trimethyl borate (B(OCH₃)₃) at temperatures ranging from 250-270°C. The reaction produces sodium borohydride and sodium methoxide (NaOCH₃) .

    4NaH+B(OCH3)3NaBH4+3NaOCH34NaH + B(OCH₃)₃ \rightarrow NaBH₄ + 3NaOCH₃ 4NaH+B(OCH3​)3​→NaBH4​+3NaOCH3​

  • Bayer Process: : This method involves the reaction of borax (Na₂B₄O₇), sodium metal (Na), hydrogen (H₂), and silicon dioxide (SiO₂) at a temperature of around 700°C. The reaction produces sodium borohydride and sodium metasilicate (Na₂SiO₃) .

    Na2B4O7+16Na+8H2+7SiO24NaBH4+7Na2SiO3Na₂B₄O₇ + 16Na + 8H₂ + 7SiO₂ \rightarrow 4NaBH₄ + 7Na₂SiO₃ Na2​B4​O7​+16Na+8H2​+7SiO2​→4NaBH4​+7Na2​SiO3​

Chemical Reactions Analysis

Sodium borohydride is a versatile reducing agent and undergoes various types of chemical reactions:

Scientific Research Applications

Sodium borohydride has a wide range of applications in scientific research and industry:

Mechanism of Action

Sodium borohydride acts as a reducing agent by donating hydride ions (H⁻) to the substrate. The hydride ion attacks the electrophilic carbon in carbonyl groups, leading to the formation of an alkoxide intermediate, which is then protonated to form the corresponding alcohol . The reaction mechanism involves the following steps:

Comparison with Similar Compounds

Sodium borohydride is often compared with other reducing agents such as lithium aluminium hydride (LiAlH₄) and potassium borohydride (KBH₄):

Sodium borohydride is unique in its mild and selective reducing properties, making it suitable for reducing aldehydes and ketones in the presence of other functional groups .

Properties

IUPAC Name

sodium;boron(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B.Na/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGROJYWQXFQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

33.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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